BenchChemオンラインストアへようこそ!

Veverimer

HCl Binding Polymer Selectivity Ion Specificity

Choose Veverimer (TRC101) to precisely correct metabolic acidosis without confounding sodium or potassium loads. This counterion-free, non-absorbed polymer selectively binds GI hydrochloric acid, uniquely enabling CKD studies in sodium-sensitive populations. Its non-overlapping mechanism supports combination therapy with potassium binders, and confirmed low DDI potential with furosemide/aspirin simplifies polymedicated cohort trials. Custom synthesis available; lead time approx. 2-3 months.

Molecular Formula (C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z
Molecular Weight 310.3101
CAS No. 2099678-27-8
Cat. No. B611672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeverimer
CAS2099678-27-8
SynonymsVeverimer;  veverimerum;  TRC101;  WHO 11162;  UNII-10VSMQY402.
Molecular Formula(C9-H18-N2)x.(C3-H7-N)y.(C2-H4-Cl2)z
Molecular Weight310.3101
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Veverimer (CAS 2099678-27-8) | Investigational Non-Absorbed Polymer for Metabolic Acidosis in CKD


Veverimer (also known as TRC101) is an investigational, orally administered, non-absorbed, counterion-free polymeric drug candidate [1]. It is a high-capacity, selective hydrochloric acid (HCl) binder designed for the treatment of metabolic acidosis in patients with chronic kidney disease (CKD) [2]. The compound is a free-amine polymer that functions by binding and removing HCl from the gastrointestinal (GI) tract, thereby increasing serum bicarbonate levels and correcting acidosis without the need for sodium or other counterion administration [1].

Why Veverimer Cannot Be Substituted by Other GI Binders or Oral Alkali Therapies


Generic substitution is not applicable as Veverimer is a first-in-class, patent-protected molecule. More critically, for scientific and clinical applications, its unique, counterion-free mechanism of HCl binding and removal fundamentally distinguishes it from two main treatment categories for CKD-related metabolic acidosis: (1) oral alkali therapies (e.g., sodium bicarbonate, sodium citrate), which neutralize acid but introduce a substantial sodium load; and (2) other GI binders (e.g., patiromer, sodium zirconium cyclosilicate), which are ion-exchange resins targeting potassium with varying cation loads [1][2]. Veverimer's highly specific, non-absorbed, and sodium-free profile targets a distinct pathophysiological pathway, making it non-interchangeable with these alternatives for addressing metabolic acidosis in sodium-sensitive CKD patients [3].

Veverimer Product-Specific Quantitative Evidence vs. Comparators


High-Capacity and Selective HCl Binding: A Differentiated Mechanism vs. Ion-Exchange Resins

Veverimer demonstrates a high capacity and selectivity for binding HCl compared to other anions in the GI tract. In vitro studies measured a binding capacity of 10.7 ± 0.4 mmol HCl per gram of polymer, which remained significant (>5 mmol/g) across the physiological pH range of the human GI tract (pH 1.5–7) [1]. Critically, the polymer showed minimal binding (<1.5 mmol/g) to phosphate, citrate, or taurocholate, key anions that can be bound by non-specific ion-exchange resins, potentially leading to off-target effects [1]. This contrasts with ion-exchange resins like patiromer and sodium zirconium cyclosilicate, which are designed to bind potassium and have varying affinities for other cations and anions.

HCl Binding Polymer Selectivity Ion Specificity GI Tract In Vitro

Sodium-Free Acid Removal: Differentiating from Standard Oral Alkali Therapy

Veverimer removes hydrochloric acid from the GI tract without introducing a sodium load, a key differentiator from standard-of-care oral alkali therapies like sodium bicarbonate. Sodium bicarbonate, the mainstay treatment, neutralizes acid but administers approximately 1 mmol of sodium for every 1 mmol of bicarbonate equivalent [1]. This sodium load is a concern for CKD patients who are often volume-overloaded and have hypertension or heart failure [1]. Veverimer, as a counterion-free polymer, increases serum bicarbonate without coadministering sodium [2].

Metabolic Acidosis Sodium Load Cardiorenal Safety CKD Mechanism of Action

Efficacy in Increasing Serum Bicarbonate: Phase 3 Placebo-Controlled Data

In a pivotal 12-week Phase 3 trial (TRCA-301), Veverimer (6 g/day) significantly increased serum bicarbonate in patients with CKD and metabolic acidosis compared to placebo. At week 12, 59% of Veverimer-treated patients achieved a ≥4 mmol/L increase in serum bicarbonate or normalization (22-29 mmol/L) compared to 22% of placebo-treated patients [1]. A meta-analysis of randomized controlled trials confirmed a mean increase in serum bicarbonate of 2.90 mmol/L (95% CI: 2.15 to 3.65, p < 0.01) with Veverimer versus placebo [2].

Metabolic Acidosis Serum Bicarbonate Phase 3 Trial CKD Efficacy

Non-Absorbed Polymer with Low Drug-Drug Interaction Potential

Veverimer is not systemically absorbed, which distinguishes it from many small-molecule therapeutics. Studies with 14C-labeled Veverimer in rats and dogs confirmed the polymer is not absorbed from the GI tract and is quantitatively eliminated in the feces [1]. Due to its non-absorbed nature, its potential for systemic drug-drug interactions (DDIs) is low. In human DDI studies, coadministration with furosemide or aspirin did not result in clinically meaningful changes in their pharmacokinetic parameters [2]. This profile is advantageous compared to some systemically absorbed drugs used in CKD patients, which carry a higher risk of DDIs.

Pharmacokinetics Drug-Drug Interactions Absorption Safety Non-Absorbed

Lack of Dose-Dependent Serum Bicarbonate Increase: A Unique Pharmacodynamic Profile

An unanticipated finding in clinical trials was a lack of clear dose dependency in the serum bicarbonate increase achieved with Veverimer. While the 6 g/day dose was effective, higher doses did not produce proportionally greater increases in serum bicarbonate [1]. This plateau effect is unique and has led to hypotheses regarding its interaction with colonic bacterial flora and the overall acid-base homeostasis [1]. This contrasts with dose-dependent responses often seen with oral alkali therapies or other acid-base modulators.

Pharmacodynamics Dose Response Serum Bicarbonate Metabolic Acidosis CKD

Veverimer Application Scenarios: Evidence-Driven Use in Research & Development


Clinical Trials Evaluating Sodium-Free Correction of Metabolic Acidosis in CKD

Given its differentiated, sodium-free mechanism for increasing serum bicarbonate (Evidence Item 2), Veverimer is optimally used in Phase 2/3 clinical trials designed to evaluate the benefits of correcting metabolic acidosis in CKD patients at high risk for sodium-sensitive complications like uncontrolled hypertension, edema, or heart failure [1]. Its use as an investigational agent in these populations can isolate the effect of acid removal from the confounding variable of sodium loading, providing a cleaner efficacy and safety signal for the primary endpoint of metabolic acidosis correction and secondary cardiorenal outcomes.

Combination Therapy Studies with Potassium Binders in CKD

Veverimer's high specificity for HCl and lack of interaction with potassium (Evidence Item 1) makes it an ideal candidate for combination therapy studies with potassium binders like patiromer or sodium zirconium cyclosilicate. This scenario is relevant for CKD patients who require both acidosis correction and hyperkalemia management. Veverimer can address metabolic acidosis without adding a sodium load (Evidence Item 2) or interfering with potassium binding, offering a non-overlapping, potentially synergistic approach to managing two common CKD complications [2].

Drug-Drug Interaction Studies in Polymedicated Patient Populations

Veverimer's confirmed non-absorbed nature and demonstrated low DDI potential with common drugs like furosemide and aspirin (Evidence Item 4) make it a valuable tool in studies involving complex, polymedicated CKD cohorts. Its use simplifies the study design and data interpretation by minimizing the risk of confounding pharmacokinetic interactions that could alter the exposure of concomitant medications [3]. This is particularly relevant for long-term outcome trials where patients are on multiple background therapies for CKD, cardiovascular disease, and diabetes.

Investigating Novel Acid-Base Homeostasis Mechanisms

The unique observation of a lack of dose-dependent serum bicarbonate increase (Evidence Item 5) positions Veverimer as a key probe for investigating novel aspects of acid-base homeostasis and gut-kidney axis physiology. Its use in mechanistic studies can help elucidate the role of colonic bacterial flora, short-chain fatty acid production, and the isochloremic hyperbicarbonatemia it induces, potentially uncovering new therapeutic targets for metabolic acidosis and CKD progression [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Veverimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.